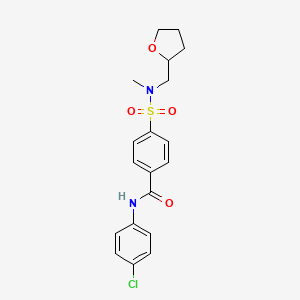

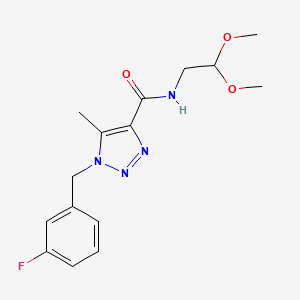

N-(4-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including acylation, chlorination, and condensation reactions. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involved X-ray diffraction, IR, NMR, and UV-Vis spectra to characterize the compound . Similarly, chlorosulfonation of N-benzyl carboxamides was performed to obtain sulfonyl chlorides, which were then condensed with nucleophiles to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure analysis of a related compound was performed using single-crystal X-ray diffraction data, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including those that modify the amide group or the aromatic rings. The reactivity of these compounds can be influenced by substituents on the benzamide moiety, as seen in the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which involved diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation . These reactions are indicative of the versatility of benzamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and substituents. For instance, the lipophilicity of a substituted benzamide was compared with sulpiride, showing higher penetration through biological membranes . The electronic properties, such as excitation energies and dipole moments, can be computed using methods like TDDFT-B3LYP, as demonstrated for a related benzamide compound . These properties are essential for predicting the behavior of the compound in various environments and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound and its derivatives are subject to synthesis and characterization to explore their chemical properties and potential applications. One example is the synthesis and characterization of tritium-labeled derivatives for use as radiolabeled probes in biological studies, demonstrating the compound's utility in tracking biological processes and receptor-ligand interactions (Yang Hong et al., 2015).

Anticancer Applications

- Derivatives of this compound have been synthesized and evaluated for their proapoptotic activity against cancer cell lines, indicating potential applications in developing anticancer agents. For instance, certain derivatives demonstrated significant growth inhibition of melanoma cell lines, highlighting their potential as therapeutic agents (Ö. Yılmaz et al., 2015).

Corrosion Inhibition

- The compound has been studied for its inhibitory effects on corrosion, particularly for protecting mild steel in acidic environments. This application is crucial in industrial settings where corrosion resistance is paramount. The compound showed a high inhibition efficiency, suggesting its potential as a corrosion inhibitor (Anwar Sathiq M et al., 2021).

Material Science

- In material science, the compound's derivatives have been utilized in the synthesis of polymers and coatings with unique properties. For example, the synthesis of methyl-substituted arylene sulfone ether polymers, which formed tough, transparent, and flexible films, indicates applications in creating advanced materials for various industrial uses (J. Adduci et al., 1983).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVLFHYBQZFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)